Cas no 80809-81-0 (Docebenone)

Docebenone (AA 861) is a potent \ selective and orally active 5-lipoxygenase (5-LO) inhibitor
Docebenone structure
Docebenone structure
Product Name:Docebenone
CAS No:80809-81-0
Molecular Formula:C21H26O3
Molecular Weight:326.429346561432
CID:721331
PubChem ID:1967

Docebenone Properties

Names and Identifiers

    • 2-(12-Hydroxydodeca-5,10-diyn-1-yl)-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione
    • 2-(12-hydroxydodeca-5,10-diynyl)-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione
    • 2,5-Cyclohexadiene-1,4-dione,2-(12-hydroxy-5,10-dodecadiyn-1-yl)-3,5,6-trimethyl-
    • AA-861
    • Docebenona
    • DOCEBENONE
    • Docebenonum
    • 2,5-Cyclohexadiene-1,4-dione, 2-(12-hydroxy-5,10-dodecadiynyl)-3,5,6-trimethyl- (9CI)
    • 2-(12-Hydroxy-5,10-dodecadiyn-1-yl)-3,5,6-trimethyl-2,5-cyclohexadiene-1,4-dione (ACI)
    • 2-[12-Hydroxydodeca-5,10-diynyl]-3,5,6-trimethyl-p-benzoquinone
    • A 61589
    • AA 861
    • HMS3403P07
    • LP00026
    • GLXC-01554
    • Tox21_500026
    • Lopac0_000026
    • AKOS016009886
    • NCGC00260711-01
    • SCHEMBL522781
    • 2-(12-hydroxydodeca-5,10-diynyl)-3,5,6-trimethyl-1,4-benzoquinone
    • KBioSS_000606
    • AB00382986-12
    • HMS2232L19
    • BDBM50103621
    • 2-(12-Hydroxy-5,10-dodecadiynyl)-3,5,6-trimethyl-p-benzoquinone
    • DOCEBENONE [INN]
    • HMS1792P07
    • NCGC00024221-04
    • MLS000028467
    • NCGC00015053-10
    • HMS3260E13
    • Opera_ID_1818
    • MS-24879
    • Q27105638
    • NCGC00015053-09
    • NS00126251
    • KBio2_003174
    • Docebenone (USAN/INN)
    • HMS1990P07
    • KBio3_001071
    • 2,5-Cyclohexadiene-1,4-dione, 2-(12-hydroxy-5,10-dodecadiynyl)-3,5,6-trimethyl-
    • DB-056462
    • HMS1362P07
    • Docebenonum [INN-Latin]
    • HMS2089P21
    • D03882
    • SMR000058412
    • CHEBI:2340
    • 2XRX3BD53M
    • Docebenone [USAN:INN]
    • KBio2_000606
    • KBioGR_000606
    • IDI1_002228
    • DOCEBENONE [USAN]
    • 6-(12-hydroxydodeca-5,10-diyn-1-yl)-2,3,5-trimethyl-1,4-benzoquinone
    • KBio3_001072
    • C01349
    • Tox21_110072
    • BSPBio_001266
    • Tox21_110072_1
    • CS-0012749
    • SR-01000000084-2
    • Docebenona [INN-Spanish]
    • Docembenone
    • 80809-81-0
    • NCGC00015053-05
    • NCGC00024221-05
    • Lopac-A-3711
    • CCG-204122
    • NCGC00024221-03
    • EU-0100026
    • SR-01000000084
    • A-61589
    • BRD-K08290224-001-14-5
    • NCGC00015053-02
    • A 3711
    • EI-216
    • DTXSID0045125
    • CAS-80809-81-0
    • NCGC00015053-06
    • UNII-2XRX3BD53M
    • NCGC00015053-07
    • DOCEBENONE [MART.]
    • DTXCID8025125
    • Bio2_000473
    • HY-12886
    • 2-(12-Hydroxydodeca-5,10-diynyl)-3,5,6-trimethyl-p-benzoquinone
    • NCGC00015053-04
    • LMFA05000652
    • SDCCGSBI-0050015.P002
    • NCGC00015053-03
    • NCGC00015053-01
    • G12480
    • 2,3,5-trimethyl-6-(12-hydroxy-5,10-dodecadiynyl)-1,4-benzoquinone
    • KBio2_005742
    • NCGC00015053-08
    • NCGC00024221-06
    • Bio2_000953
    • AA861
    • 2,5-CYCLOHEXADIENE-1,4-DIONE, 2-(12-HYDROXY-5,10-DODECADIYN-1-YL)-3,5,6-TRIMETHYL-
    • MDL: MFCD00210243
    • InChIKey: WDEABJKSGGRCQA-UHFFFAOYSA-N
    • Inchi: 1S/C21H26O3/c1-16-17(2)21(24)19(18(3)20(16)23)14-12-10-8-6-4-5-7-9-11-13-15-22/h22H,5,7-10,12,14-15H2,1-3H3
    • SMILES: O=C1C(C)=C(CCCCC#CCCCC#CCO)C(=O)C(C)=C1C

Computed Properties

  • Exact Mass: 326.18800
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Rotatable Bond Count: 6
  • Monoisotopic Mass: 326.188195
  • Heavy Atom Count: 24
  • Complexity: 692
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 3.9
  • Tautomer Count: 127
  • Surface Charge: 0
  • Topological Polar Surface Area: 54.4

Experimental Properties

  • LogP: 3.52090
  • PSA: 54.37000
  • Refractive Index: 1.532
  • Boiling Point: 488.5°C at 760 mmHg
  • Flash Point: 263.3°C
  • Solubility: ethanol:
  • Color/Form: solid
  • Solubility: Soluble in ethanol
  • Density: 1.071

Docebenone Security Information

  • WGK Germany:3
  • Safety Instruction: S26; S36
  • Risk Phrases:R36/37/38
  • Dangerous goods sign: Xi
  • Storage Condition:Please store the product under the recommended conditions in the Certificate of Analysis.
  • Risk Phrases: 36/37/38

Docebenone Customs Data

  • HS CODE:2914690090
  • Customs Data:

    China Customs Code:

    2914690090

    Overview:

    2914690090 Other Quinones. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Summary:

    2914690090 other quinones.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

Docebenone Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P005JHL-1mg
2,5-Cyclohexadiene-1,4-dione,2-(12-hydroxy-5,10-dodecadiyn-1-yl)-3,5,6-trimethyl-
80809-81-0 ≥95%
1mg
$384.00 2024-04-21
A2B Chem LLC
AC57737-1mg
2-(12-Hydroxydodeca-5,10-diyn-1-yl)-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione
80809-81-0 ≥95%
1mg
$282.00 2024-04-19
Ambeed
A618975-100mg
2-(12-Hydroxydodeca-5,10-diyn-1-yl)-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione
80809-81-0 95+%
100mg
$3763.0 2024-07-24
ChemScence
CS-0012749-5mg
Docebenone
80809-81-0 99.10%
5mg
$450.0 2022-04-26
eNovation Chemicals LLC
Y1257821-5mg
2,5-Cyclohexadiene-1,4-dione,2-(12-hydroxy-5,10-dodecadiyn-1-yl)-3,5,6-trimethyl-
80809-81-0 99%
5mg
$730 2024-06-07
MedChemExpress
HY-12886-10mM*1mLinDMSO
Docebenone
80809-81-0 99.31%
10mM*1mLinDMSO
¥4950 2023-07-26
TRC
A101065-0.5mg
AA-861
80809-81-0
0.5mg
$ 170.00 2022-06-08

Docebenone Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:80809-81-0)Docebenone
A1205200
Purity:99%
Quantity:100mg
Price($):3387.0